molecular formula C11H10ClNS B3150492 2-(2-Chlorophenyl)-4,5-dimethylthiazole CAS No. 689738-57-6

2-(2-Chlorophenyl)-4,5-dimethylthiazole

Cat. No. B3150492
CAS RN: 689738-57-6
M. Wt: 223.72 g/mol
InChI Key: HHJXCIMZYVQSKP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,5-dimethylthiazole (2-CPDMT) is a thiazole derivative that has been widely studied in the scientific community due to its potential applications in various areas. It is a synthetic compound that has been used in the synthesis of other compounds, as well as in the development of new drugs and materials. The compound has also been studied for its potential therapeutic applications, including its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an antioxidant.

Scientific Research Applications

2-(2-Chlorophenyl)-4,5-dimethylthiazole has been studied for its potential applications in various areas, including the development of new drugs and materials. It has been used in the synthesis of other compounds, such as indole derivatives and heterocycles. It has also been studied for its potential therapeutic applications, including its potential to act as an anti-inflammatory agent, an anti-cancer agent, and an antioxidant.

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-(2-Chlorophenyl)-4,5-dimethylthiazole has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. For example, the compound is not readily soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is not available in large quantities, which can limit its use in certain experiments.

Future Directions

The potential future directions for research on 2-(2-Chlorophenyl)-4,5-dimethylthiazole are numerous. One potential direction is to further study the compound’s mechanism of action, in order to better understand its therapeutic potential. Additionally, further research could be done on the compound’s potential applications in the development of new drugs and materials. Additionally, further research could be done on the compound’s potential biochemical and physiological effects. Finally, further research could be done on the compound’s potential advantages and limitations for use in lab experiments.

properties

IUPAC Name

2-(2-chlorophenyl)-4,5-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXCIMZYVQSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-4,5-dimethylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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